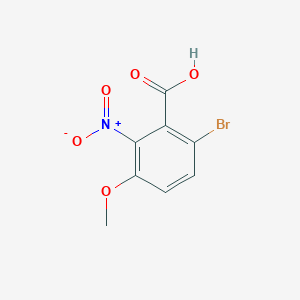![molecular formula C19H15BrN2O4 B2727404 7-bromo-2-(3,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 899217-71-1](/img/structure/B2727404.png)
7-bromo-2-(3,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-2-(3,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines This compound is characterized by the presence of a bromine atom, a dimethoxyphenyl group, and a chromeno-pyrimidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-(3,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the bromination of 3,4-dimethoxyphenylacetone using brominating agents like bromine or N-bromosuccinimide (NBS) in an organic solvent . The brominated intermediate is then subjected to cyclization with a suitable pyrimidine derivative under acidic or basic conditions to form the chromeno-pyrimidinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
7-bromo-2-(3,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization and Ring-Opening: The chromeno-pyrimidinone core can participate in cyclization or ring-opening reactions under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the bromine atom in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
7-bromo-2-(3,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Mecanismo De Acción
The mechanism of action of 7-bromo-2-(3,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 7-phenylethynyl-2-(3,4-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
- 7-azido-2-(3,4-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
- 7-nitro-2-(3,4-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
Uniqueness
The presence of the bromine atom in 7-bromo-2-(3,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one imparts unique reactivity and electronic properties compared to its analogs. This makes it particularly useful in applications where specific interactions with biological or electronic systems are required.
Propiedades
IUPAC Name |
7-bromo-2-(3,4-dimethoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4/c1-24-15-5-3-10(9-16(15)25-2)17-21-18(23)13-8-11-7-12(20)4-6-14(11)26-19(13)22-17/h3-7,9H,8H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLIMTNFIBYSKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)Br)C(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2727321.png)
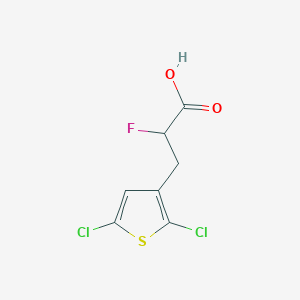
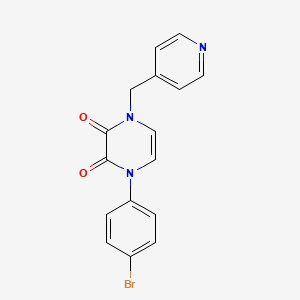
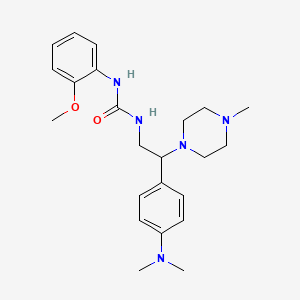
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2727328.png)
![1-[[7-[(2-Chloro-6-fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2727330.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2727331.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide](/img/new.no-structure.jpg)

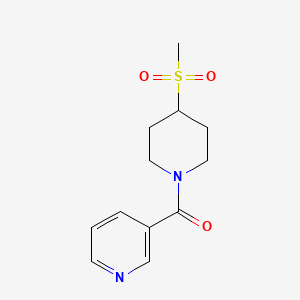
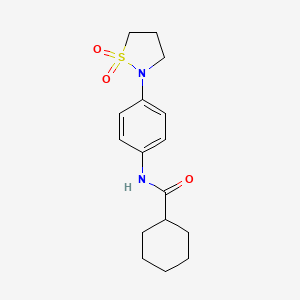

![2-Chloro-N-[[2-[4-(4-fluorophenyl)piperazin-1-yl]pyridin-4-yl]methyl]propanamide](/img/structure/B2727339.png)
